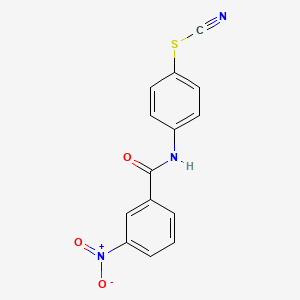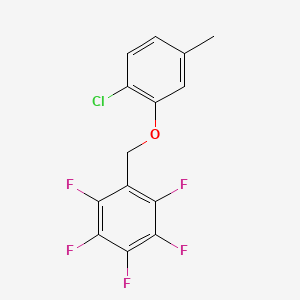
Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- is an organic compound that features a benzene ring substituted with a 2-chloro-5-methylphenoxy group and a pentafluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- typically involves the reaction of 2-chloro-5-methylphenol with pentafluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated products.
Substitution: Substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzene, ((2-chloro-4-methylphenoxy)methyl)pentafluoro-
- Benzene, ((2-chloro-5-methylphenoxy)methyl)tetrafluoro-
- Benzene, ((2-chloro-5-methylphenoxy)methyl)trifluoro-
Uniqueness
Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- is unique due to the presence of both the 2-chloro-5-methylphenoxy group and the pentafluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
87002-13-9 |
|---|---|
Molecular Formula |
C14H8ClF5O |
Molecular Weight |
322.66 g/mol |
IUPAC Name |
1-[(2-chloro-5-methylphenoxy)methyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C14H8ClF5O/c1-6-2-3-8(15)9(4-6)21-5-7-10(16)12(18)14(20)13(19)11(7)17/h2-4H,5H2,1H3 |
InChI Key |
XVANHLGDCLZCCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


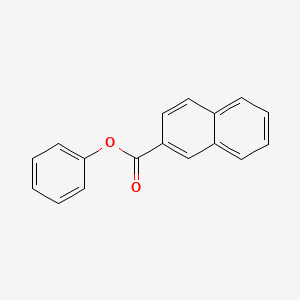
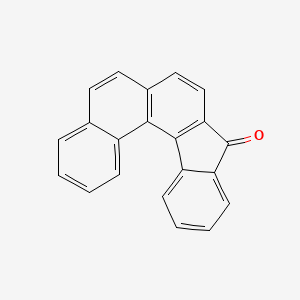

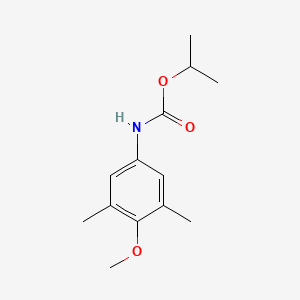
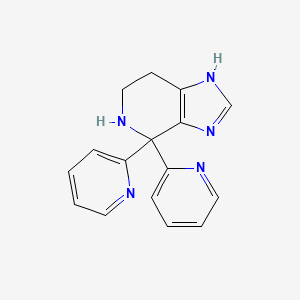
![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)


![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)

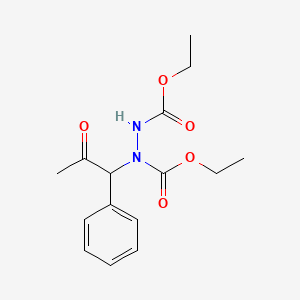
silane](/img/structure/B14417441.png)

